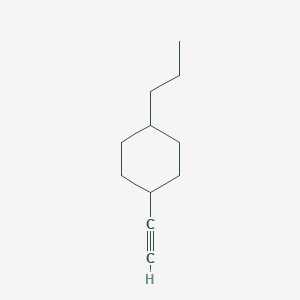

1-Ethynyl-4-propylcyclohexane

Description

Properties

IUPAC Name |

1-ethynyl-4-propylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-3-5-11-8-6-10(4-2)7-9-11/h2,10-11H,3,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEZLGBHXUTCKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Cyclohexane Frameworks

Alkylation forms the backbone of synthesizing substituted cyclohexanes. For 4-propylcyclohexane intermediates, Friedel-Crafts alkylation or nucleophilic substitution reactions are employed. For example, reacting cyclohexanol with propyl bromide under acidic conditions yields 4-propylcyclohexanol, which is subsequently oxidized to 4-propylcyclohexanone using Jones reagent (CrO₃/H₂SO₄). This ketone intermediate serves as a precursor for further functionalization.

Ethynylation Strategies

Introducing the ethynyl group (-C≡CH) requires precise conditions to avoid polymerization or side reactions. A standard method involves treating 4-propylcyclohexanone with acetylene gas in the presence of a strong base such as sodium amide (NaNH₂) at -78°C under inert atmosphere. The base deprotonates acetylene, generating a nucleophilic acetylide that attacks the carbonyl carbon, followed by elimination to form the ethynyl group.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enable precise temperature control and rapid mixing, reducing side products. For instance, a two-step process involves:

-

Alkylation : Propyl chloride reacts with cyclohexane in a tubular reactor at 150°C using AlCl₃ as a catalyst.

-

Ethynylation : The resultant 4-propylcyclohexane is fed into a second reactor with acetylene and NaNH₂ at -30°C.

Yields exceeding 85% are achievable with residence times under 30 minutes.

Solvent Optimization

Solvent choice critically impacts reaction kinetics and product isolation. Polar aprotic solvents like tetrahydrofuran (THF) enhance acetylide stability, while nonpolar solvents (e.g., cyclohexane) facilitate phase separation during workup. Post-reaction purification often employs a cyclohexane-ethyl acetate mixture (3:1 v/v) to recrystallize the product, achieving >99% purity.

Laboratory-Scale Methodologies

Small-Batch Synthesis

In academic settings, a typical procedure involves:

-

Preparation of 4-Propylcyclohexanone :

-

Ethynylation :

-

The ketone (0.5 mol) is reacted with acetylene (2.0 atm) and NaNH₂ (1.5 mol) in liquid ammonia at -78°C for 12 hours.

-

Workup with dilute HCl followed by solvent extraction yields crude 1-ethynyl-4-propylcyclohexane.

-

Purification Techniques

Chromatography (silica gel, hexane/ethyl acetate) removes unreacted ketone and polymeric byproducts. Alternatively, fractional distillation at 120–130°C (15 mmHg) isolates the product with 90% recovery.

Comparative Analysis of Methodologies

| Parameter | Industrial Process | Laboratory Process |

|---|---|---|

| Yield | 85–90% | 70–75% |

| Purity | >99% (HPLC) | 95–98% (GC-MS) |

| Reaction Time | 30 minutes | 12–24 hours |

| Cost Efficiency | High (bulk reagents) | Moderate (small-scale) |

Industrial methods leverage economies of scale and automated systems, whereas laboratory approaches prioritize flexibility and precision.

Challenges and Innovations

Side Reactions and Mitigation

Common issues include:

Chemical Reactions Analysis

1-Ethynyl-4-propylcyclohexane undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The cyclohexane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield 4-propylcyclohexanone, while reduction may produce 1-ethyl-4-propylcyclohexane.

Scientific Research Applications

1-Ethynyl-4-propylcyclohexane has several scientific research applications across various fields:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound can be used in the study of biological processes involving cycloalkanes and their derivatives. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications. Its structural features could be exploited in the design of new drugs.

Industry: The compound’s chemical properties make it useful in the development of materials with specific characteristics, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-propylcyclohexane depends on its interaction with molecular targets and pathways. In chemical reactions, the ethynyl group can act as a nucleophile or electrophile, participating in various reaction mechanisms. The cyclohexane ring provides a stable framework that influences the compound’s reactivity and selectivity.

In biological systems, the compound’s mechanism of action may involve interactions with enzymes or receptors. The ethynyl group can form covalent bonds with active sites, altering the function of the target molecules. Further research is needed to elucidate the specific pathways involved.

Comparison with Similar Compounds

Structural Differences :

- Functional Groups : Replaces the propyl group in 1-Ethynyl-4-propylcyclohexane with a hydroxyl (-OH) group at position 1.

- Polarity: The hydroxyl group increases polarity, enabling hydrogen bonding and higher solubility in polar solvents (e.g., water or ethanol) compared to the hydrophobic this compound.

- Reactivity : The -OH group allows for acid/base reactions and participation in esterification or etherification, unlike the inert propyl chain in the target compound.

- Applications : Restricted to research and development (R&D) due to unspecified hazards, as advised in its safety data sheet .

4-Cyclohexylcyclohexanone

Structural Differences :

- Functional Groups : Features a ketone (C=O) at position 1 and a cyclohexyl group at position 4, contrasting with the ethynyl and propyl substituents in the target compound.

- Reactivity : The ketone group is electrophilic, enabling nucleophilic additions (e.g., Grignard reactions), whereas the ethynyl group in this compound may undergo alkyne-specific transformations.

- Physical Properties: Higher dipole moment due to the ketone, leading to increased melting/boiling points compared to nonpolar analogs.

4-Propylcyclohexane Derivatives

- Example : 4-Propylcyclohexane with vinyl or methyl substituents.

- Key Contrasts : Ethynyl groups offer π-bond reactivity, while alkyl chains (e.g., methyl) primarily contribute to steric effects and hydrophobicity.

Data Table: Comparative Analysis

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-Ethynyl-4-propylcyclohexane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkyne-functionalized cyclohexane derivatives. A common approach is the Sonogashira coupling of 4-propylcyclohexyl halides with terminal alkynes under palladium catalysis . Reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and base (e.g., triethylamine) significantly affect yield. For example, higher temperatures (80–100°C) improve cross-coupling efficiency but may increase side-product formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound with >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

- Methodological Answer :

- ¹H NMR : The ethynyl proton appears as a singlet at δ 2.1–2.3 ppm, while propyl chain protons (CH₂ and CH₃) resonate at δ 0.8–1.6 ppm. Cyclohexane ring protons show multiplet splitting (δ 1.4–2.0 ppm) .

- IR : The C≡C stretch is observed at ~2100 cm⁻¹, and C-H stretches for the cyclohexane ring appear at 2850–2960 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular formula (C₁₁H₁₆). Fragmentation patterns include loss of the propyl group (m/z 107) and ethynyl cleavage (m/z 91) .

Advanced Research Questions

Q. What mechanistic pathways dominate the oxidation of this compound, and how do experimental conditions alter product distributions?

- Methodological Answer : Under high-temperature oxidation (e.g., jet-stirred reactor at 950–1250 K), the compound undergoes H-atom abstraction from the propyl chain or cyclohexane ring, forming radicals that β-scission to yield alkenes (e.g., ethylene, propene) and cyclic alkenes . Equivalence ratio (φ) variations (0.5–1.5) influence intermediate concentrations: lean conditions (φ < 1) favor complete oxidation to CO₂ and H₂O, while rich conditions (φ > 1) increase unsaturated hydrocarbon yields. Kinetic modeling (e.g., using mechanisms with 1300+ reactions) and sensitivity analysis are essential to identify rate-limiting steps .

Q. How can computational methods (DFT, MD) predict regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient regions (e.g., ethynyl group) prone to electrophilic attack. Molecular Dynamics (MD) simulations in explicit solvent models (e.g., water, ethanol) reveal steric effects influencing accessibility of reaction sites. For example, bulky substituents on the cyclohexane ring reduce reactivity at adjacent positions due to torsional strain .

Q. What strategies resolve contradictions in bioactivity data for this compound across different assay systems?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) often arise from differences in membrane permeability, metabolic stability, or assay interference. To validate results:

- Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests).

- Use isotopically labeled compounds (³H or ¹⁴C) to track metabolic degradation in cell models .

- Apply cheminformatics tools (e.g., molecular docking) to correlate bioactivity with structural motifs .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to differentiate between competing degradation pathways of this compound in environmental matrices?

- Methodological Answer :

- Experimental Setup : Use isotopically labeled analogs (e.g., ¹³C-ethynyl) in controlled aqueous or soil systems. Monitor degradation via LC-MS/MS at fixed intervals.

- Data Analysis : Apply pseudo-first-order kinetics to model half-lives. Competing pathways (hydrolysis vs. microbial degradation) are distinguished using inhibitors (e.g., sodium azide for microbial activity suppression) .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer : Use ANOVA to compare yields across ≥3 independent batches. If variability exceeds 5%, investigate root causes (e.g., catalyst purity, moisture levels) via Design of Experiments (DoE). Multivariate regression can correlate reaction parameters (temperature, solvent ratio) with yield outcomes .

Advanced Applications

Q. How does this compound serve as a precursor in liquid crystal or polymer synthesis?

- Methodological Answer : The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition) to form rigid, conjugated polymers. For liquid crystals, introduce mesogenic groups (e.g., biphenyl) via Sonogashira coupling. Characterization via DSC (phase transitions) and XRD (molecular packing) confirms thermotropic behavior .

Q. What in vitro models are appropriate for assessing the neurotoxic potential of this compound derivatives?

- Methodological Answer :

- Cell Models : Differentiated SH-SY5Y neurons or primary cortical neurons exposed to derivatives at 1–100 µM for 24–72 hours.

- Endpoints : Measure mitochondrial membrane potential (JC-1 staining), ROS production (DCFDA assay), and apoptosis markers (caspase-3 activation). Validate findings using transcriptomics (RNA-seq) to identify dysregulated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.